Abametapir

Clinical efficacy Phase 3 trial Head lice treatment

Abametapir is the only FDA-approved pediculicide that targets metalloproteinase enzymes critical to louse egg hatching, nymph maturation, and adult survival. Unlike permethrin/pyrethrin neurotoxins, it provides 100% ovicidal activity with a single application, circumventing widespread kdr-based resistance. Clinically proven 81% single-application success rate. Essential for research on metalloproteinase-dependent arthropod development and anti-parasitic drug discovery. Ideal for analytical method validation, ANDA/QC applications.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1762-34-1
Cat. No. B1664292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbametapir
CAS1762-34-1
SynonymsHA-44;  HA44;  HA 44;  BRN 0123183;  BRN-0123183;  BRN0123183;  Abametapir;  Xeglyze;  6,6'-Bi-3-picoline
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=NC=C(C=C2)C
InChIInChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3
InChIKeyPTRATZCAGVBFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solidw powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abametapir (CAS 1762-34-1): First-in-Class Metalloproteinase Inhibitor Pediculicide for Head Lice Treatment


Abametapir (CAS 1762-34-1), also known as 5,5′-dimethyl-2,2′-bipyridine, is a small-molecule metalloproteinase (MMP) inhibitor that represents the first FDA-approved pediculicide targeting metalloproteinase enzymes critical to louse egg hatching and development [1][2]. Approved in July 2020 under the brand name Xeglyze (0.74% w/w lotion), abametapir is indicated for the topical treatment of head lice infestation in patients aged 6 months and older [3][4]. Unlike conventional pediculicides that act primarily as neurotoxins, abametapir chelates heavy metal cations and inhibits metalloproteinases essential for ova development, nymph maturation, and adult louse survival, thereby disrupting the parasite life cycle at multiple stages [5][6].

Why Abametapir Cannot Be Substituted by Generic Pediculicides: Resistance and Ovicidal Limitations


Generic substitution of abametapir with conventional pediculicides such as permethrin, pyrethrins/piperonyl butoxide, or malathion is not scientifically justifiable due to fundamentally distinct pharmacological mechanisms and therapeutic performance characteristics [1]. Widespread resistance to first-line neurotoxic pediculicides—particularly permethrin and pyrethrins—has been extensively documented, with knockdown resistance (kdr) mutations rendering these agents increasingly ineffective in many geographic regions [2]. Furthermore, most standard topical pediculicides lack adequate ovicidal activity, necessitating a second application 7–10 days after initial treatment to kill newly hatched nymphs that survived the first application [3]. Abametapir addresses both limitations simultaneously: its metalloproteinase inhibition mechanism circumvents existing neurotoxic resistance pathways, while its high ovicidal efficacy (90–100% in vitro) enables single-application treatment without the adherence challenges associated with two-dose regimens [4][5]. These pharmacodynamic and practical differences render abametapir therapeutically non-interchangeable with generic alternatives.

Abametapir Comparative Performance Evidence: Head-to-Head and Cross-Study Data vs. Vehicle Control and Established Pediculicides


Clinical Efficacy: Abametapir 0.74% vs. Vehicle Control in Pivotal Phase 3 Trials

In two identical multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials (NCT02060903 and NCT02062060) enrolling 704 subjects aged ≥6 months with active head lice infestation, a single 10-minute application of abametapir lotion 0.74% w/w demonstrated significantly superior treatment success compared to vehicle control [1][2]. Treatment success was defined as the proportion of index subjects who were free of live lice at all follow-up visits (Days 1, 7, and 14) [3].

Clinical efficacy Phase 3 trial Head lice treatment Pediculicide Treatment success rate

Ovicidal Activity: Abametapir vs. Vehicle Control in Phase 2 Egg Hatching Inhibition Study

In a Phase 2 randomized, double-blind, vehicle-controlled study (NCT02097485) evaluating ovicidal efficacy, abametapir lotion 0.74% demonstrated direct ovicidal activity with complete inhibition of egg hatching [1]. This study assessed the ability of abametapir to prevent louse eggs from hatching after a single topical application, a critical determinant of treatment durability and the need for retreatment [2].

Ovicidal activity Egg hatching inhibition Phase 2 trial Head lice eggs

In Vitro Ovicidal Potency Against Insecticide-Resistant Louse Eggs: Abametapir LC50 Values

Abametapir demonstrates potent in vitro ovicidal activity against head louse eggs resistant to DDT and permethrin, two insecticides representing major classes of pediculicides for which resistance is widespread [1]. The LC50 values for abametapir in isopropanol were determined across eggs of different developmental ages, establishing a quantitative benchmark for ovicidal potency against resistant strains .

LC50 Insecticide resistance In vitro ovicidal Permethrin resistance DDT resistance

Single-Application Regimen: Abametapir vs. Multi-Dose Standard Pediculicides

Abametapir is uniquely positioned among FDA-approved pediculicides as a single-application treatment requiring no routine second administration, in contrast to multiple standard-of-care agents that mandate retreatment due to incomplete ovicidal activity [1]. This distinction stems directly from abametapir's high ovicidal efficacy (90-100% in vitro), which eliminates the need for a second application 7-10 days later to kill newly hatched nymphs that survived the initial treatment [2]. In contrast, topical pediculicides including permethrin and pyrethrins/piperonyl butoxide lack adequate ovicidal activity and require a second administration to achieve comparable eradication rates [3].

Single application Dosing regimen Patient adherence Retreatment requirement Healthcare resource utilization

Mechanism-Based Differentiation: Metalloproteinase Inhibition vs. Neurotoxic Pediculicides

Abametapir is a first-in-class pediculicide that inhibits metalloproteinases critical to louse egg hatching and development, representing a fundamental departure from the neurotoxic mechanisms of all previously approved topical pediculicides [1]. The FDA has designated abametapir as a first-in-class medication, recognizing its unique mechanism of action targeting a novel biological pathway . Conventional pediculicides (permethrin, pyrethrins, malathion, lindane) act as neurotoxins by interfering with sodium channel function or acetylcholinesterase activity—targets for which resistance-conferring mutations have been widely documented [2]. In contrast, abametapir chelates heavy metal cations within the catalytic domain of metalloproteinases, inhibiting enzymes essential for ova development, nymph maturation, and adult louse survival [3].

Mechanism of action Metalloproteinase inhibitor Resistance circumvention First-in-class Novel target

Systemic Absorption and Safety Profile: Minimal Topical Absorption with Favorable Tolerability

Abametapir lotion 0.74% exhibits minimal systemic absorption following topical application, with plasma concentrations remaining low and a favorable local tolerability profile [1]. In Phase 3 clinical trials, abametapir was well tolerated, with adverse reactions predominantly consisting of mild local skin effects [2]. The pharmacokinetic profile demonstrates that systemic exposure is negligible, supporting the safety of topical administration across the approved age range of ≥6 months [3].

Pharmacokinetics Systemic absorption Safety profile Topical administration Adverse events

High-Value Application Scenarios for Abametapir in Research, Clinical, and Public Health Settings


Clinical Practice: First-Line Therapy in Regions with Documented Permethrin/Pyrethroid Resistance

In geographic areas with confirmed knockdown resistance (kdr) mutations conferring permethrin and pyrethroid treatment failure, abametapir should be prioritized as first-line therapy [1][2]. The compound's distinct metalloproteinase inhibition mechanism bypasses sodium channel target-site resistance, providing an effective alternative where neurotoxic pediculicides have diminished efficacy [3]. Clinical trial data demonstrating 81% single-application success in U.S. populations with varying resistance backgrounds supports this positioning [4].

Clinical Practice: Single-Visit Treatment for Non-Adherent or High-Burden Patient Populations

For patient populations where adherence to two-dose regimens is problematic—including pediatric patients, individuals with limited healthcare access, and those in institutional settings such as schools or shelters—abametapir's single-application regimen offers substantial practical advantages [1]. The 100% ovicidal efficacy demonstrated in Phase 2 studies eliminates the need for a second treatment visit and reduces the risk of treatment failure due to missed follow-up applications [2]. This property reduces total episode-of-care costs and minimizes disruption to educational and occupational activities [3].

Research: Investigating Metalloproteinase-Dependent Developmental Processes in Arthropod Parasites

Abametapir serves as a valuable chemical probe for studying metalloproteinase function in arthropod development beyond Pediculus humanus [1]. Recent research has demonstrated that abametapir acts as a potent ovicidal agent against Exorista sorbillans (a parasitic fly of silkworms) by targeting the hatching enzyme gene EsHE, confirming broader applicability of metalloproteinase inhibition as an anti-parasitic strategy [2]. Researchers investigating egg hatching mechanisms across parasitic arthropod species can utilize abametapir as a tool compound to interrogate metalloproteinase-dependent developmental pathways [3].

Public Health: Outbreak Management in Congregate Settings with High Reinfestation Risk

In congregate settings where head lice outbreaks require rapid containment—including schools, daycare centers, summer camps, and military barracks—abametapir's high single-application efficacy and ovicidal activity reduce the risk of ongoing transmission from residual viable eggs [1][2]. The 100% ovicidal activity prevents the emergence of new nymphs from eggs that may have been deposited before treatment, a common source of reinfestation and outbreak prolongation with non-ovicidal agents [3]. The single-application regimen also simplifies mass treatment logistics in outbreak scenarios [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abametapir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.